molecular formula C15H24N2O6S B14335810 N-(2-(4-Morpholinyl)ethyl)-2,3,4-trimethoxybenzenesulfonamide CAS No. 103595-48-8

N-(2-(4-Morpholinyl)ethyl)-2,3,4-trimethoxybenzenesulfonamide

Cat. No.: B14335810
CAS No.: 103595-48-8
M. Wt: 360.4 g/mol
InChI Key: GAUPAAGWGWCMBV-UHFFFAOYSA-N
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Description

N-(2-(4-Morpholinyl)ethyl)-2,3,4-trimethoxybenzenesulfonamide is a complex organic compound that features a morpholine ring, an ethyl chain, and a trimethoxybenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Morpholinyl)ethyl)-2,3,4-trimethoxybenzenesulfonamide typically involves the reaction of 2,3,4-trimethoxybenzenesulfonyl chloride with 2-(4-morpholinyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Morpholinyl)ethyl)-2,3,4-trimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(4-Morpholinyl)ethyl)-2,3,4-trimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-Morpholinyl)ethyl)-2,3,4-trimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(2-(4-morpholinyl)ethyl)carbodiimide
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

N-(2-(4-Morpholinyl)ethyl)-2,3,4-trimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

103595-48-8

Molecular Formula

C15H24N2O6S

Molecular Weight

360.4 g/mol

IUPAC Name

2,3,4-trimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C15H24N2O6S/c1-20-12-4-5-13(15(22-3)14(12)21-2)24(18,19)16-6-7-17-8-10-23-11-9-17/h4-5,16H,6-11H2,1-3H3

InChI Key

GAUPAAGWGWCMBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCCN2CCOCC2)OC)OC

Origin of Product

United States

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